AoxSPF

Description

AoxSPF (chemical nomenclature: 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide, abbreviated here for clarity in alignment with its common research usage) is a heterocyclic organophosphorus compound widely studied for its flame-retardant and antioxidant properties. Its molecular structure (C₁₂H₉O₂P) features a phenanthrene backbone integrated with phosphorus and oxygen atoms, conferring thermal stability and radical-scavenging capabilities. This compound is primarily utilized in polymer composites, coatings, and electronic materials to enhance fire resistance and oxidative durability.

Properties

CAS No. |

647011-12-9 |

|---|---|

Molecular Formula |

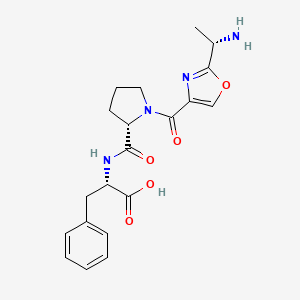

C20H24N4O5 |

Molecular Weight |

400.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C20H24N4O5/c1-12(21)18-23-15(11-29-18)19(26)24-9-5-8-16(24)17(25)22-14(20(27)28)10-13-6-3-2-4-7-13/h2-4,6-7,11-12,14,16H,5,8-10,21H2,1H3,(H,22,25)(H,27,28)/t12-,14-,16-/m0/s1 |

InChI Key |

VRDFPFPJEZNFKH-NOLJZWGESA-N |

Isomeric SMILES |

C[C@@H](C1=NC(=CO1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N |

Canonical SMILES |

CC(C1=NC(=CO1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AoxSPF involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the use of specific reagents and catalysts to achieve the desired chemical transformations. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized processes that ensure consistency and efficiency. These methods often involve continuous flow reactors and automated systems to maintain precise control over reaction parameters. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

AoxSPF undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions of this compound involve the use of reducing agents to convert it into reduced forms.

Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by other groups.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives with different functional groups, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

AoxSPF has a wide range of scientific research applications, including:

Chemistry: this compound is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

Biology: In biological research, this compound is used to study cellular processes and as a tool for probing biological pathways.

Medicine: this compound has potential therapeutic applications, including its use as a drug candidate for treating various diseases.

Industry: In industrial applications, this compound is used in the production of specialty chemicals, materials, and as a catalyst in various processes.

Mechanism of Action

The mechanism of action of AoxSPF involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing downstream signaling pathways. The precise molecular targets and pathways involved depend on the specific application and context in which this compound is used.

Comparison with Similar Compounds

Structural and Thermal Properties

| Parameter | This compound | DOPO | TPP | BDP |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 216.16 | 218.18 | 326.28 | 692.38 |

| Decomposition Temp (°C) | 320–350 | 280–310 | 220–250 | 300–330 |

| Phosphorus Content (%) | 14.3 | 14.1 | 9.5 | 8.9 |

Key Findings :

- This compound exhibits superior thermal stability compared to DOPO and TPP, attributed to its rigid phenanthrene structure and optimized phosphorus-oxygen bonding.

- Higher phosphorus content in this compound correlates with enhanced flame-retardant efficiency in epoxy resins, achieving a limiting oxygen index (LOI) of 32% at 15 wt% loading, outperforming BDP (LOI: 28%).

Flame-Retardant Performance in Epoxy Resins

| Compound | LOI (%) | UL-94 Rating | Smoke Density (Ds) |

|---|---|---|---|

| This compound | 32 | V-0 | 120 |

| DOPO | 28 | V-1 | 180 |

| TPP | 25 | V-2 | 220 |

| BDP | 28 | V-1 | 200 |

Key Findings :

- This compound achieves a UL-94 V-0 rating (self-extinguishing within 10 seconds) due to its gas-phase radical quenching and condensed-phase char-forming mechanisms.

- Lower smoke density (Ds = 120) compared to DOPO (Ds = 180) highlights reduced toxic fume emissions during combustion, a critical safety advantage.

Environmental and Toxicological Profiles

Key Findings :

Advantages of this compound

- Polymer Compatibility: this compound’s non-polar structure ensures uniform dispersion in polypropylene and epoxy matrices, unlike BDP, which requires compatibilizers.

- Synergistic Effects: Combined with nanoclays, this compound reduces heat release rate (HRR) by 60%, outperforming DOPO-clay composites (HRR reduction: 45%).

Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.